molecular formula C17H14O5 B7950985 (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone

(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone

Cat. No.: B7950985
M. Wt: 298.29 g/mol
InChI Key: LPSGXALUSAOPBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 5-hydroxybenzofuran-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-15-5-3-10(7-16(15)21-2)17(19)13-9-22-14-6-4-11(18)8-12(13)14/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSGXALUSAOPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of enaminone 12 (2 g, 8.43 mmol) and compound benzoquinone Q-4 (910 mg, 8.43 mmol) in acetic acid was stirred at room temperature under an atmosphere of N2 for 5 h. The precipitate that formed was filtered, washed with water, and dried under high vacuum to afford compound 13 (1.2 g, 47%) as an off-white solid. TLC Rf=0.5 (petroleum ether-EtOAc, 7:3); 1H NMR (DMSO-d6) δ 9.43 (s, 1H), 8.59 (s, 1H), 7.57-7.43 (band, 4H), 7.12 (d, J=8.3 Hz, 1H), 6.86 (dd, J=9.0 Hz, 2.6 Hz, 1H), 3.87 (s, 3H), 3.85 (s, 3H); MS (ES) m/z 299 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
47%

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